molecular formula C17H22O3 B14076532 De-O-methylprosolanapyrone I

De-O-methylprosolanapyrone I

Cat. No.: B14076532
M. Wt: 274.35 g/mol
InChI Key: WFNXTYLZRVHCCW-JHHIBIJLSA-N
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Properties

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

4-hydroxy-3-methyl-6-[(1E,7E,9E)-undeca-1,7,9-trienyl]pyran-2-one

InChI

InChI=1S/C17H22O3/c1-3-4-5-6-7-8-9-10-11-12-15-13-16(18)14(2)17(19)20-15/h3-6,11-13,18H,7-10H2,1-2H3/b4-3+,6-5+,12-11+

InChI Key

WFNXTYLZRVHCCW-JHHIBIJLSA-N

Isomeric SMILES

C/C=C/C=C/CCCC/C=C/C1=CC(=C(C(=O)O1)C)O

Canonical SMILES

CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)C)O

Origin of Product

United States

Chemical Reactions Analysis

Enzymatic Conversion

  • Prosolanapyrone Synthase (PSS): PSS, which is encoded by sol1, is closely related to PKSs/Diels-Alderases like LovB and MlcA but does not catalyze cycloaddition . It contains domains typical of a HRPKS, such as ketosynthase (KS), acyl transferase (AT), dehydrogenase (DH), ketoreductase (KR), enoyl reductase (ER), and acyl carrier protein (ACP) . The pyrone formation drives the release of the octaketide from the ACP domain .

  • Solanapyrone Synthase (SPS): Sol5, encoding a flavin-dependent oxidase (SPS), catalyzes both oxidation and cycloaddition reactions, establishing it as a Diels-Alder enzyme . SPS converts prosolanapyrone II (37 ) into (-)-solanapyrone A (1 ) .

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] pericyclic reaction that combines a 1,3-diene and an alkene (dienophile), resulting in two new C–C bonds .

  • Enzymatic Reactions: A crude Diels-Alderase enzyme can perform the enzymatic conversion of prosolanapyrones into solanapyrones, yielding solanapyrone A (1 ) with high enantiomeric excess and stereoselectivity .

  • Nonenzymatic Reactions: Nonenzymatic Diels-Alder reactions of 37 yield the undesired endo diastereomer solanapyrone E1 (13 ) as the major product . Electron-withdrawing groups favor the formation of the endo adduct .

Related Chemical Reactions and Transformations

  • Hetero-Diels-Alder (HDA) Reaction: The S-adenosylmethionine (SAM)-dependent enzyme LepI catalyzes a hetero-Diels-Alder (HDA) reaction in the biosynthesis of leporins . LepI transforms a quinone methide intermediate into tricyclic leporin C (10 ) by catalyzing an HDA reaction and an intramolecular Diels-Alder reaction (IMDA) followed by a sigmatropic rearrangement .

  • Synthesis of Pyrazoles: Pyrazoles can be synthesized from esters using tert-butoxide-assisted C-(C=O) coupling . For example, 5-Amino-3-(4-chlorophenyl)-1H-pyrazole can be synthesized with a yield of 77% .

Scientific Research Applications

De-O-methylprosolanapyrone I is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

De-O-methylprosolanapyrone I can be compared with other similar compounds in terms of its structure and applications. Some similar compounds include:

  • Prosolanapyrone I
  • Prosolanapyrone II
  • Prosolanapyrone III

These compounds share structural similarities but may differ in their specific applications and effects .

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